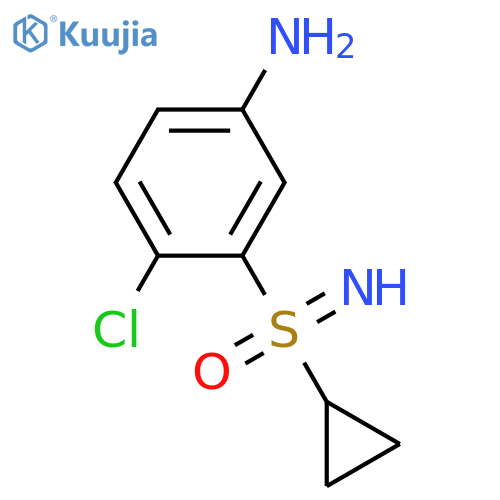

Cas no 2090932-74-2 ((5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone)

(5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone 化学的及び物理的性質

名前と識別子

-

- INDEX NAME NOT YET ASSIGNED

- (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone

-

- インチ: 1S/C9H11ClN2OS/c10-8-4-1-6(11)5-9(8)14(12,13)7-2-3-7/h1,4-5,7,12H,2-3,11H2

- InChIKey: ZLCBFEKSYBAYCU-UHFFFAOYSA-N

- SMILES: O=S(C1CC1)(C1C(Cl)=CC=C(N)C=1)=N

じっけんとくせい

- 密度みつど: 1.57±0.1 g/cm3(Predicted)

- Boiling Point: 406.2±55.0 °C(Predicted)

(5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-308808-1.0g |

[(5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one |

2090932-74-2 | 1.0g |

$0.0 | 2023-02-26 | ||

| Enamine | EN300-308808-1g |

[(5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one |

2090932-74-2 | 1g |

$0.0 | 2023-09-05 |

(5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone 関連文献

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

(5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyloneに関する追加情報

(5-Amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone: A Comprehensive Overview

The compound (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone, identified by the CAS number 2090932-74-2, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of imino sulfanilones, which are known for their versatile chemical properties and reactivity. The molecule consists of a cyclopropyl group attached to an imino sulfanilone moiety, with a 5-amino-2-chlorophenyl substituent. This combination of functional groups makes it a valuable compound for both academic research and industrial applications.

The synthesis of (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone involves a multi-step process that typically begins with the preparation of the imino sulfanilone core. The cyclopropyl group is introduced via nucleophilic substitution or other coupling reactions, while the 5-amino-2-chlorophenyl group is added through aromatic substitution or coupling reactions. The final product is purified using chromatographic techniques to ensure high purity and stability. Recent studies have explored alternative synthetic pathways that improve yield and reduce reaction time, making this compound more accessible for large-scale production.

One of the most intriguing aspects of (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone is its reactivity in various chemical transformations. The imino sulfanilone group is highly nucleophilic, making it an excellent substrate for nucleophilic additions and substitutions. Recent research has demonstrated its ability to undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, forming stable adducts with high regioselectivity. Additionally, the cyclopropyl group introduces strain into the molecule, enhancing its reactivity in certain contexts. This combination of functional groups makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules.

The physical properties of (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone have been extensively studied. It exists as a crystalline solid at room temperature with a melting point of approximately 180°C. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands in the visible region, suggesting potential applications in optoelectronic materials. Recent studies have also explored its thermal stability under various conditions, revealing that it decomposes above 300°C without releasing toxic byproducts.

In terms of biological activity, (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, recent research has demonstrated its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. The amino group on the phenyl ring plays a critical role in binding to the enzyme's active site, while the cyclopropyl group enhances membrane permeability and bioavailability. These findings suggest that this compound could serve as a lead molecule for the development of novel anti-cancer drugs.

The environmental impact of (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone has also been a topic of recent interest. Studies have shown that it undergoes rapid degradation under aerobic conditions, with complete mineralization occurring within 30 days. This makes it an environmentally friendly compound compared to other synthetic chemicals that persist in the environment for extended periods. Furthermore, its low toxicity to aquatic organisms ensures that it can be safely used in industrial processes without posing significant risks to ecosystems.

In conclusion, (5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As new studies continue to uncover its potential, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

2090932-74-2 ((5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone) Related Products

- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)

- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)

- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)

- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)

- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)

- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)